

In-Depth Technical Guide: Chemical and Physical Properties of (+)-Picumeterol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Picumeterol is a potent and selective β2-adrenergic receptor agonist.[1] As a member of this class of compounds, it holds therapeutic potential, primarily in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD), where it can induce bronchodilation. This technical guide provides a comprehensive overview of the chemical and physical properties of **(+)-Picumeterol**, its pharmacology, and detailed experimental protocols for its characterization.

Chemical and Physical Properties

A summary of the known chemical and physical properties of **(+)-Picumeterol** is presented in the table below. While some data is readily available, specific experimental values for properties such as melting point, boiling point, and pKa are not widely reported in publicly accessible literature.



Property	Value	Source
Chemical Structure	Chemical Structure of (+)- Picumeterol	
Molecular Formula	C21H29Cl2N3O2	[2][3]
Molecular Weight	426.38 g/mol	[2][3]
CAS Number	139423-79-3	[2]
Solubility	50 mg/mL in DMSO	[2]
Melting Point	Not reported in searched documents	
Boiling Point	Not reported in searched documents	
рКа	Not reported in searched documents	_

Pharmacological Properties

(+)-Picumeterol exerts its pharmacological effects through its activity as a selective agonist for the β2-adrenergic receptor, a member of the G-protein coupled receptor (GPCR) superfamily. [1][4]

Mechanism of Action

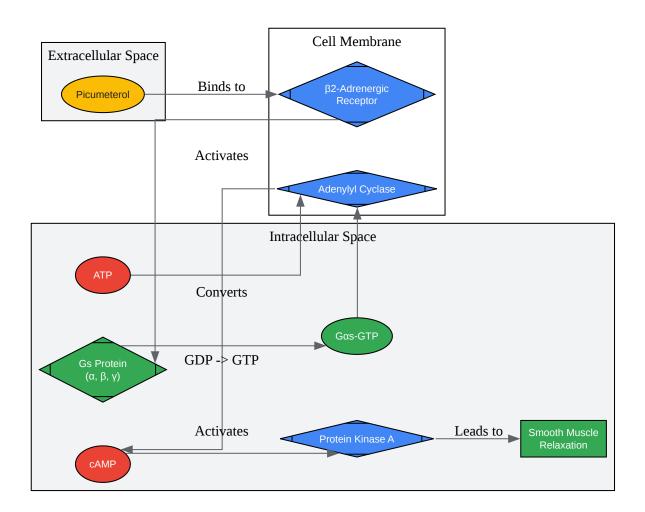
The primary mechanism of action for **(+)-Picumeterol** involves the activation of the β 2-adrenergic receptor, which is coupled to the stimulatory G-protein (Gs).[4][5] This activation initiates a signaling cascade that results in the relaxation of smooth muscle, particularly in the bronchial passages of the lungs.[4]

Signaling Pathway

The binding of **(+)-Picumeterol** to the β 2-adrenergic receptor triggers a conformational change in the receptor, leading to the activation of the associated Gs protein. The activated α -subunit of the Gs protein (G α s) then stimulates adenylyl cyclase, an enzyme that catalyzes the



conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[4][5] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium levels and the relaxation of smooth muscle cells.[4]



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Caption: Canonical β2-adrenergic receptor signaling pathway activated by (+)-Picumeterol.



Pharmacological Data

Specific quantitative data on the binding affinity (Ki or Kd) and functional potency (EC50) of (+)-**Picumeterol** for the β 2-adrenergic receptor are not readily available in the public domain.
However, it has been reported to be a potent and selective agonist.[1] One study indicated that picumeterol exhibits lower intrinsic activity in stimulating intracellular cAMP accumulation compared to the well-known β 2-agonists isoprenaline and salbutamol.[6] A comprehensive selectivity profile detailing its binding affinity for other adrenergic receptor subtypes (e.g., β 1, α 1, α 2) is also not widely published.

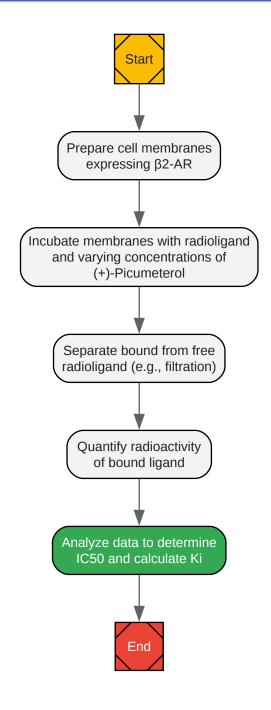
Experimental Protocols

The following sections detail generalized experimental protocols for assessing the key pharmacological properties of β 2-adrenergic receptor agonists like **(+)-Picumeterol**.

Radioligand Binding Assay (for Receptor Affinity)

This assay is used to determine the binding affinity of a compound for a specific receptor.





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Caption: General workflow for a radioligand binding assay.

Methodology:

• Membrane Preparation: Cell membranes from a cell line recombinantly expressing the human β2-adrenergic receptor are prepared. The protein concentration of the membrane preparation is determined using a standard protein assay.

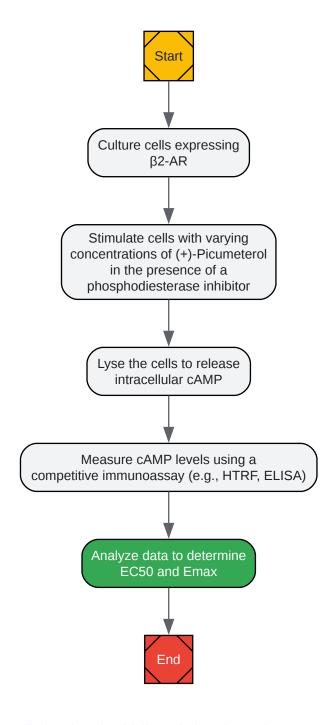


- Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) is prepared.
- Incubation: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol) and a range of concentrations of **(+)-Picumeterol**. Non-specific binding is determined in the presence of a high concentration of a non-labeled β-adrenergic antagonist (e.g., propranolol).
- Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.
- Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.
- Data Analysis: The data are analyzed using non-linear regression to determine the concentration of **(+)-Picumeterol** that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay (for Functional Activity)

This assay measures the ability of a compound to stimulate the production of intracellular cyclic AMP (cAMP), a key second messenger in the β 2-adrenergic receptor signaling pathway.





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Caption: General workflow for a cAMP accumulation assay.

Methodology:

• Cell Culture: Cells expressing the β2-adrenergic receptor (e.g., HEK293 or CHO cells) are cultured in appropriate media.



- Cell Stimulation: The cells are harvested and incubated with various concentrations of (+)Picumeterol in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent the
 degradation of cAMP.
- Cell Lysis: After the incubation period, the cells are lysed to release the intracellular cAMP.
- cAMP Measurement: The concentration of cAMP in the cell lysates is determined using a
 commercially available cAMP assay kit, which is typically a competitive immunoassay based
 on methods such as Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked
 Immunosorbent Assay (ELISA).
- Data Analysis: A standard curve is generated using known concentrations of cAMP. The amount of cAMP produced in response to **(+)-Picumeterol** is then determined from the standard curve. The data are analyzed using non-linear regression to determine the concentration of **(+)-Picumeterol** that produces 50% of the maximal response (EC₅₀) and the maximum response (Emax).

Conclusion

(+)-Picumeterol is a selective β 2-adrenergic receptor agonist with a well-understood mechanism of action involving the stimulation of the cAMP signaling pathway. While its basic chemical and pharmacological properties are established, a comprehensive public dataset of its quantitative pharmacological parameters and certain physical properties remains to be fully elucidated. The experimental protocols provided in this guide offer a framework for the detailed characterization of **(+)-Picumeterol** and other β 2-adrenergic receptor agonists, which is essential for ongoing research and drug development efforts in this area.

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